molecular formula C10H21N3O B5353507 4-ethyl-N-propylpiperazine-1-carboxamide

4-ethyl-N-propylpiperazine-1-carboxamide

Cat. No.: B5353507
M. Wt: 199.29 g/mol
InChI Key: AXPCDKJFXKBSAN-UHFFFAOYSA-N
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Description

4-Ethyl-N-propylpiperazine-1-carboxamide is a piperazine-based carboxamide derivative characterized by an ethyl group at the 4-position of the piperazine ring and a propyl carboxamide substituent at the N-position. The piperazine core adopts a chair conformation, with bond lengths and angles consistent with related structures, as confirmed by X-ray crystallography .

Properties

IUPAC Name

4-ethyl-N-propylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O/c1-3-5-11-10(14)13-8-6-12(4-2)7-9-13/h3-9H2,1-2H3,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXPCDKJFXKBSAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)N1CCN(CC1)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-ethyl-N-propylpiperazine-1-carboxamide can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . This method includes the ring formation reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The resulting protected piperazines can then be deprotected and cyclized to form the desired compound.

Chemical Reactions Analysis

4-ethyl-N-propylpiperazine-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-ethyl-N-propylpiperazine-1-carboxamide has several scientific research applications. It is used in the synthesis of various pharmaceutical compounds and as a building block in organic chemistry. In biology, it is studied for its potential effects on cellular pathways and molecular targets. In medicine, it is explored for its potential therapeutic properties, including its use as an intermediate in drug development. Additionally, it has applications in the chemical industry as a precursor for the synthesis of other compounds .

Mechanism of Action

The mechanism of action of 4-ethyl-N-propylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, it is believed to exert its effects by modulating certain cellular receptors and enzymes. This modulation can lead to changes in cellular signaling pathways, ultimately affecting various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-carboxamide derivatives exhibit diverse pharmacological and physicochemical properties depending on substituent variations. Below is a detailed comparison of 4-ethyl-N-propylpiperazine-1-carboxamide with structurally analogous compounds:

Substituent Effects on Physicochemical Properties

  • N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide (CAS: Not provided): Substituents: 4-ethylpiperazine with a 4-chlorophenyl carboxamide group. Structure: Piperazine ring in a chair conformation, with bond lengths and angles comparable to the title compound .
  • N-(3-Fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A2) : Substituents: Fluorophenyl carboxamide and a quinazolinone-linked methyl group. Physical Properties: Melting point = 189.5–192.1 °C; yield = 52.2%. Key Difference: The fused quinazolinone moiety introduces hydrogen-bonding capacity, affecting solubility and target binding affinity compared to the simpler ethyl-propyl substitution in the title compound.

Metabolic Stability and Biotransformation

  • N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide (DACA) : Substituents: Acridine core with a dimethylaminoethyl carboxamide side chain. Metabolism: Rapid hepatic N-demethylation and oxidation to multiple metabolites (e.g., DACA-N-oxide) in humans and rats, with <25% parent compound remaining in plasma after 45 minutes .
  • 4(5)-(3,3-Dimethyl-1-triazeno)imidazole-5(4)-carboxamide (DIC) : Substituents: Triazeno-imidazole core with a carboxamide group. Metabolism: Extensive N-demethylation in rats and humans, generating formaldehyde and 4-aminoimidazole-5-carboxamide as major metabolites . Key Difference: The piperazine ring in the title compound may confer slower metabolic clearance compared to DIC’s imidazole-triazeno system.

Pharmacological Activity

  • AZD5363 (Akt Inhibitor) : Substituents: Pyrrolopyrimidine core with a chlorophenyl-piperazine-carboxamide side chain. Activity: Potent inhibition of Akt kinases (IC₅₀ < 1 µM) and antitumor efficacy in xenograft models . Key Difference: The ethyl-propyl substituents in the title compound lack the chlorophenyl and hydroxyl groups critical for AZD5363’s kinase binding, suggesting divergent therapeutic targets.
  • N-(4-Fluorophenyl)-4-[(2E)-3-phenylpropenyl]piperazine-1-carboxamide :

    • Substituents : Propenyl-linked phenyl group and fluorophenyl carboxamide.
    • Activity : Structural similarity to serotonin receptor ligands, though specific pharmacological data are unavailable.
    • Key Difference : The propenyl spacer may enhance conformational flexibility, unlike the rigid ethyl group in the title compound.

Data Tables

Table 1: Physicochemical Comparison of Selected Piperazine-Carboxamides

Compound Molecular Formula Substituents Melting Point (°C) Yield (%) Key Feature
This compound C₁₀H₂₁N₃O 4-ethyl, N-propyl Not reported Not reported High metabolic stability
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide C₁₃H₁₈ClN₃O 4-ethyl, N-4-chlorophenyl Not reported Not reported Enhanced lipophilicity
A2 (Quinazolinone derivative) C₂₁H₂₂FN₅O₂ 3-fluorophenyl, quinazolinone-methyl 189.5–192.1 52.2 Hydrogen-bonding capacity
DACA C₁₉H₁₉N₃O Acridine core, dimethylaminoethyl Not reported Not reported Rapid hepatic metabolism

Table 2: Metabolic and Pharmacokinetic Profiles

Compound Metabolic Pathway Major Metabolites Plasma Half-Life (Human) Reference
This compound Predominantly hepatic oxidation Not characterized Not reported
DACA N-Demethylation, oxidation DACA-N-oxide <25% parent at 45 min
DIC N-Demethylation 4-Aminoimidazole-5-carboxamide 6 hr (rats)

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